3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-
Overview
Description
3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-: is a chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol This compound is characterized by the presence of a morpholinone ring substituted with a phenyl group that is further substituted with an amino and hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]- typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through the reaction of diethanolamine with phosgene under controlled conditions.
Substitution with Phenyl Group: The morpholinone ring is then reacted with a phenyl derivative, such as 4-nitrophenyl chloroformate, to introduce the phenyl group.
Introduction of Amino and Hydroxypropyl Groups: The final step involves the reduction of the nitro group to an amino group and the subsequent reaction with (2S)-3-amino-2-hydroxypropylamine to introduce the amino and hydroxypropyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxypropyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, as mentioned in the synthesis process.
Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxides of the amino and hydroxypropyl groups.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymer matrices to improve mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be employed in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxypropyl groups allow it to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-(4-{[(2S)-3-Amino-2-hydroxypropyl]amino}phenyl)-3-morpholinone: This compound shares a similar structure but may differ in the substitution pattern on the phenyl group.
3-Morpholinone, 4-[4-[[(2R)-3-amino-2-hydroxypropyl]amino]phenyl]-: This is a stereoisomer of the compound, with the (2R) configuration instead of (2S).
Uniqueness:
Stereochemistry: The (2S) configuration of the amino and hydroxypropyl groups provides specific stereochemical properties that can influence the compound’s biological activity and binding interactions.
Functional Groups:
Properties
IUPAC Name |
4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18/h1-4,12,15,17H,5-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKGUXJPBITOKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.